Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
CAS No.: 1799434-66-4
Cat. No.: VC4713014
Molecular Formula: C6H3LiN4O2
Molecular Weight: 170.06
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799434-66-4 |
|---|---|
| Molecular Formula | C6H3LiN4O2 |
| Molecular Weight | 170.06 |
| IUPAC Name | lithium;[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
| Standard InChI | InChI=1S/C6H4N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | RLEXWKVDQSKKSU-UHFFFAOYSA-M |
| SMILES | [Li+].C1=CN2C(=NN=C2C(=O)[O-])C=N1 |
Introduction
Structural Characteristics
Molecular Architecture
Lithium triazolo[4,3-a]pyrazine-3-carboxylate features a bicyclic core comprising a pyrazine ring fused to a triazole moiety. The carboxylate group at position 3 is coordinated to a lithium cation, conferring ionic character. Key structural descriptors include:
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₆H₃LiN₄O₂ | |
| Molecular Weight | 170.06 g/mol | |
| SMILES | [Li+].C1=CN2C(=NN=C2C(=O)[O-])C=N1 | |
| InChI Key | RLEXWKVDQSKKSU-UHFFFAOYSA-M | |
| CAS Registry | 1799434-66-4 |
The planar triazolo-pyrazine system enables π-π stacking interactions, while the lithium ion enhances solubility in polar aprotic solvents .
Spectroscopic and Computational Data
Collision cross-section (CCS) predictions via ion mobility spectrometry suggest distinct adduct-dependent behavior:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 165.04071 | 129.8 |
| [M+Na]⁺ | 187.02265 | 142.8 |
| [M-H]⁻ | 163.02615 | 128.3 |
These values, derived from PubChemLite , aid in mass spectrometry-based identification.
Synthesis and Preparation
Synthetic Routes
While no explicit protocol exists for this compound, analogous triazolopyrazines are synthesized via:
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Diazotization-Cyclization: Reaction of aminopyrazines with nitrous acid to form diazonium intermediates, followed by cyclization .
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Condensation Reactions: Fusion of hydrazine derivatives with carbonyl-containing pyrazine precursors .
A hypothetical route to lithium triazolo[4,3-a]pyrazine-3-carboxylate involves:
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Carboxylation of triazolopyrazine using CO₂ under basic conditions.
Purification and Yield Optimization
Post-synthetic purification typically employs recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol). Reported yields for related compounds range from 45–68% .
Physicochemical Properties
Solubility and Stability
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Solubility: Limited data available; soluble in DMSO and DMF based on analog behavior .
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Stability: Degrades under humid conditions; store at 2–8°C under nitrogen .
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Thermal Profile: Predicted melting point >250°C (decomposition before melting).
Spectroscopic Signatures
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¹H NMR (DMSO-d₆): Expected signals at δ 8.9–9.2 ppm (pyrazine H), δ 8.1–8.3 ppm (triazole H) .
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IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (aromatic C=N) .
Applications in Scientific Research
Medicinal Chemistry
Triazolopyrazines exhibit kinase inhibition and antimicrobial activity. Though unconfirmed for this lithium salt, structural analogs show:
Materials Science
The conjugated π-system suggests potential in:
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Organic semiconductors (hole mobility ≈ 0.1 cm²/V·s).
| Parameter | Value |
|---|---|
| Recommended Solvent | DMSO |
| Storage Temperature | -80°C (6 months) |
| Concentration Range | 1–10 mM |
Procedure: Dissolve 1.7 mg (10 µmol) in 1 mL DMSO; aliquot to avoid freeze-thaw cycles .
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